molecular formula C19H33N3O4 B1416376 [6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester CAS No. 1456806-44-2

[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester

Cat. No.: B1416376
CAS No.: 1456806-44-2
M. Wt: 367.5 g/mol
InChI Key: UPNXBQTXILVXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a prop-2-ynylcarbamoyl group and a tert-butyl ester group. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the prop-2-ynylcarbamoyl group and the subsequent attachment of the hexyl chain. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Hydroxide ions, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including enzyme inhibition, receptor binding, and cellular uptake.

    Medicine: Explored for its potential therapeutic applications, such as drug development, targeting specific diseases, and understanding pharmacokinetics and pharmacodynamics.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of [6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester include:

  • [6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid methyl ester
  • [6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid ethyl ester
  • [6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid isopropyl ester

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. This includes its reactivity, stability, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[6-[[5-oxo-5-(prop-2-ynylamino)pentanoyl]amino]hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O4/c1-5-13-20-16(23)11-10-12-17(24)21-14-8-6-7-9-15-22-18(25)26-19(2,3)4/h1H,6-15H2,2-4H3,(H,20,23)(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNXBQTXILVXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCC(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.